1-Bromo-4-(chloromethoxy)benzene

Übersicht

Beschreibung

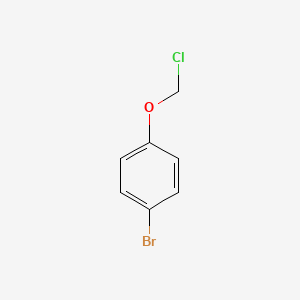

1-Bromo-4-(chloromethoxy)benzene is an organic compound with the molecular formula C7H6BrClO. It is a derivative of benzene, where a bromine atom and a chloromethoxy group are substituted at the para positions of the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-4-(chloromethoxy)benzene can be synthesized through various methods. One common method involves the reaction of 4-bromophenol with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-(chloromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chloromethoxy group can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation, typically under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products such as 4-(chloromethoxy)phenol or 4-bromoaniline.

Electrophilic Aromatic Substitution: Products like 1-bromo-4-(chloromethoxy)-2-nitrobenzene or 1-bromo-4-(chloromethoxy)-2-sulfonic acid.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(chloromethoxy)benzene is utilized in various scientific research fields:

Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(chloromethoxy)benzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and chloromethoxy groups influences the electron density on the benzene ring, making it more susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.

Chlorobenzene: Contains only a chlorine substituent on the benzene ring.

Bromochlorobenzene: Contains both bromine and chlorine substituents on the benzene ring but lacks the methoxy group.

Uniqueness

1-Bromo-4-(chloromethoxy)benzene is unique due to the presence of both bromine and chloromethoxy groups, which confer distinct reactivity patterns and applications compared to its simpler analogs.

Biologische Aktivität

1-Bromo-4-(chloromethoxy)benzene, also known as 4-bromo-1-chloro-2-(chloromethoxy)benzene, is a halogenated aromatic compound with significant biological activity. Its structure features multiple halogen substituents on a benzene ring, which influence its reactivity and interactions in biological systems. This article reviews its biological activity, focusing on its pharmacological implications, toxicity, and relevant research findings.

- Molecular Formula: C7H6BrClO

- Molecular Weight: Approximately 221.48 g/mol

- Density: ~1.7 g/cm³

- Boiling Point: ~274.5 °C

This compound exhibits biological activity primarily through its role as a benzylic halide, allowing it to interact with various nucleophiles. This interaction can lead to alterations in biochemical pathways, making it relevant in pharmacological contexts. Notably, it has been studied for its potential as a CCR5 antagonist , which has implications in treating diseases such as HIV.

Pharmacological Applications

The compound has been explored for its ability to synthesize other biologically active compounds. For instance, its derivatives have shown promise in the development of drugs targeting specific receptors involved in viral infections and other diseases.

Toxicity and Safety

The toxicity profile of this compound is notable. Exposure can result in severe skin burns and respiratory irritation. The compound's potential carcinogenic effects have also been evaluated in various studies, highlighting the need for careful handling and usage .

Environmental Impact

Research indicates that halogenated compounds like this compound can have significant environmental implications due to their persistence and potential bioaccumulation. Studies have assessed its aquatic toxicity using models that predict the effects based on molecular structure, indicating that such compounds can pose risks to aquatic life .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-1-bromobenzene | C6H4BrCl | Lacks chloromethyl group; simpler reactivity |

| 4-Bromo-2-chlorotoluene | C7H6BrCl | Contains methyl group; different electronic effects |

| 1-Bromo-4-chlorobenzene | C6H4BrCl | Different substitution pattern; less steric hindrance |

| 4-Bromo-1-chloro-2-methylbenzene | C8H8BrCl | Additional methyl group alters reactivity |

The unique combination of bromine and chlorine substituents along with the chloromethyl group significantly influences the chemical behavior and potential applications of this compound compared to these similar compounds.

Case Studies

Recent studies have focused on the synthesis of compounds derived from this compound and their biological evaluations:

- Synthesis of CCR5 Antagonists : Research has demonstrated that derivatives of this compound can act as effective CCR5 antagonists, showing promise in HIV treatment protocols.

- Aquatic Toxicity Studies : A two-step prediction methodology was developed to estimate acute aquatic toxicity based on molecular structure, revealing significant risks associated with exposure to this compound in aquatic environments .

Eigenschaften

IUPAC Name |

1-bromo-4-(chloromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLNKRJLMJMRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.